2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid
Description
2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is an organic compound with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-10-4-2-9(3-5-10)8-12(11(14)15)6-1-7-16-12/h2-5H,1,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTBLCIDBRXSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2024359-30-4 | |
| Record name | 2-[(4-fluorophenyl)methyl]oxolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid typically involves the reaction of 4-fluorobenzyl bromide with tetrahydrofuran-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a role in the synthesis of atorvastatin, a widely used cholesterol-lowering medication that inhibits HMG-CoA reductase . The compound's ability to modulate biological pathways through enzyme inhibition highlights its therapeutic potential.
Enzyme Inhibition Studies
Research has demonstrated that the compound can serve as an effective inhibitor of various enzymes. Functional studies have shown that derivatives of oxalamides, which include the oxolane structure, can inhibit stearoyl-CoA desaturase (SCD), leading to selective toxicity in certain cancer cell lines . This suggests potential applications in cancer therapy by targeting metabolic pathways critical for tumor growth.
Structure-Activity Relationship Studies
The fluorophenyl group enhances the compound's interaction with specific molecular targets, making it a subject of structure-activity relationship (SAR) studies. Such studies are crucial for understanding how modifications to the compound's structure can influence its biological activity, leading to the development of more potent derivatives .
Case Study 1: Inhibition of HMG-CoA Reductase
The synthesis of atorvastatin from intermediates involving this compound showcases its application in hypolipidemic therapy. Research indicates that this compound effectively inhibits HMG-CoA reductase, which is vital for cholesterol biosynthesis .
Case Study 2: Anticancer Activity
In vitro evaluations have shown that compounds derived from oxalamides exhibit significant anticancer activity against various human tumor cell lines. For example, studies indicated that modifications to the oxolane structure could enhance cytotoxicity against colorectal and breast cancer cells .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The oxolane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]oxolane-2-carboxylic acid
- 2-[(4-Bromophenyl)methyl]oxolane-2-carboxylic acid
- 2-[(4-Methylphenyl)methyl]oxolane-2-carboxylic acid
Uniqueness
2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity compared to its chloro, bromo, and methyl analogs .
Biological Activity
2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorophenyl group attached to an oxolane ring, with a carboxylic acid functional group. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group enhances binding affinity to specific enzymes or receptors, influencing biochemical pathways. Detailed studies are ongoing to elucidate the exact molecular interactions involved.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and remodeling. This inhibition can be crucial in cancer metastasis and tissue repair processes .
- Cytotoxicity: In cytotoxicity assays, this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .
Case Studies
- Anticancer Activity: A study investigated the effects of this compound on human cervical cancer cells (HeLa). The compound demonstrated an IC50 value of approximately 15 µM, indicating potent anticancer properties .
- Neuroprotective Effects: Another study evaluated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and oxidative stress markers in neuronal cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Oxolane | Anticancer, MMP inhibition |
| 2-[(4-Fluorophenyl)methyl]tetrahydrofuran-2-carboxylic acid | Tetrahydrofuran | Moderate anticancer activity |
| 3-(4-Fluorophenyl)propanoic acid | Aliphatic | Anti-inflammatory activity |
The oxolane derivative shows enhanced potency and selectivity compared to its tetrahydrofuran counterpart, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
